molecular formula C16H11F3N2O2S B2810144 Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide CAS No. 339099-83-1

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide

Cat. No.: B2810144
CAS No.: 339099-83-1
M. Wt: 352.33
InChI Key: ISCGHXAFXWZWEF-UHFFFAOYSA-N
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Description

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-(trifluoromethyl)phenyl group at the 3-position and a methyl sulfoxide moiety at the 2-position of the adjacent phenyl ring. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common scaffold in medicinal and agrochemical research .

Properties

IUPAC Name

5-(2-methylsulfinylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c1-24(22)13-5-3-2-4-12(13)15-20-14(21-23-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGHXAFXWZWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Sulfoxidation: The final step involves the oxidation of the corresponding sulfide to the sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide can be reduced back to the sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1,2,4-Oxadiazole -CF₃ (4-phenyl), -S(O)CH₃ (2-phenyl) ~380 (estimated) Potential agrochemical/medicinal agent
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole-piperazine -CF₃ (4-phenyl), urea, piperazine 548.2 High yield (93.4%); enzyme inhibition
Sulfamethoxazole Related Compound C Isoxazole-sulfonamide -SO₂NH₂, -CH₃ (isoxazole) 408.45 Antibiotic metabolite
Triflusulfuron Methyl Ester Triazine-sulfonylurea -SO₂NHCO, -CF₃, triazine ~435 (estimated) Herbicide (ALS inhibitor)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole -CF₃, -Cl (phenylthio), carbaldehyde ~320 (estimated) Agrochemical intermediate
Key Differences and Implications
  • Oxadiazole vs. Thiazole/Triazine Cores: The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to thiazole () or triazine () cores, which are prone to enzymatic degradation .
  • Sulfoxide vs. Sulfonamide/Sulfonyl Groups :
    The sulfoxide group in the target compound is less acidic than sulfonamides (e.g., sulfamethoxazole derivatives, ) but more polar than sulfonylureas (e.g., triflusulfuron, ). This may enhance membrane permeability compared to sulfonamides while retaining moderate solubility .

  • Trifluoromethyl Substituent : The -CF₃ group is a common feature across all compared compounds (Table 1). Its presence in the target compound and triflusulfuron () suggests shared resistance to oxidative metabolism, a critical factor in agrochemical persistence .

Biological Activity

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H12_{12}F3_3N2_2O2_2S
  • Molecular Weight : 368.3 g/mol
  • Functional Groups : Contains a trifluoromethyl group, an oxadiazole ring, and a sulfoxide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The oxadiazole moiety is known for its role in modulating gene expression and influencing signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Rho/MRTF/SRF Pathway :
    • The compound has been shown to inhibit the Rho/MRTF/SRF-mediated gene transcription, which plays a critical role in fibrosis and cancer progression .
    • In vitro studies indicate that it acts as a potent inhibitor with an IC50_{50} value in the nanomolar range .
  • Low Cytotoxicity :
    • Evaluations of cell viability indicate that the compound exhibits low cytotoxicity, maintaining cell viability even at concentrations up to 100 µM .

Biological Activity Data

The following table summarizes the biological activity data for this compound:

Biological Activity Value Methodology
IC50_{50} against Rho/MRTF/SRF~180 nMSRE.L luciferase assay
Cell Viability (up to 100 µM)>95% viabilityWST-1 assay
Pharmacokinetic ProfileModerate half-lifeMouse liver microsomes

Case Studies and Research Findings

  • Fibrosis Models :
    • In animal models of fibrosis, compounds structurally similar to this compound demonstrated significant efficacy in reducing fibrotic markers and improving tissue architecture .
  • Cancer Therapeutics :
    • The compound's ability to inhibit key signaling pathways associated with cancer progression suggests its potential use as a therapeutic agent in oncology. Studies have indicated that it can reduce tumor growth in xenograft models .
  • Comparative Studies :
    • When compared to clinically approved antifibrotics such as pirfenidone and nintedanib, this compound exhibited superior potency with minimal cytotoxic effects at therapeutic concentrations .

Q & A

Q. Table 1. Oxidation Conditions for Sulfoxide Derivatives

Reaction TypeConditionsReagentsYield (%)Reference
Sulfoxide0–5°C, 2–4 hrsH2O2 (30%)/AcOH85–90
Sulfone50–60°C, 6–8 hrsmCPBA70–75

Q. Table 2. Comparative Docking Accuracy for Oxadiazole Derivatives

SoftwareRMSD <1 Å (%)RMSD >2 Å (%)Reference
Glide~50%~33%
GOLD~25%~55%

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